molecular formula C11H11NO2 B182380 3-(1H-indol-2-yl)propanoic acid CAS No. 5836-08-8

3-(1H-indol-2-yl)propanoic acid

Cat. No. B182380
CAS RN: 5836-08-8
M. Wt: 189.21 g/mol
InChI Key: HLSMPONBWJBOKA-UHFFFAOYSA-N
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Description

3-(1H-indol-2-yl)propanoic acid, also known as 1H-Indole-3-propanoic acid, is a compound with the molecular formula C11H11NO2 and a molecular weight of 189.2105 . It is also referred to by other names such as Indole-3-propionic acid, β-Indole-3-propionic acid, β-Indolepropionic acid, and IPA .


Molecular Structure Analysis

The molecular structure of 3-(1H-indol-2-yl)propanoic acid can be represented by the IUPAC Standard InChI: InChI=1S/C11H11NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2, (H,13,14) . This structure is also available as a 2d Mol file or as a computed 3d SD file .

Scientific Research Applications

1. Antimicrobial and Antifungal Activity

Studies on Schiff bases derived from 3-(1H-indol-2-yl)propanoic acid, such as 2-((2-hydroxybenzylidene)amino)-3-(1H-indol-3-yl)propanoic acid, have shown significant antimicrobial and antifungal properties. These compounds, characterized by spectroscopic techniques like FTIR and UV-Visible, demonstrated remarkable activity in the Kirby Bauer Agar well diffusion method and against Tuberculosis bacteria (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).

2. Synthesis of Bioactive Compounds

The iron(III)-catalyzed hydroarylation of propynoic acid derivatives with indoles, including 3-(1H-indol-2-yl)propanoic acid, has been efficient for synthesizing 3,3-bis(indol-3yl)propanoic acids. These compounds are crucial in pharmaceutical and biological fields due to their high yields and regioselectivity (Kutubi & Kitamura, 2011).

3. Photochromic Properties

The photochromic behaviors of compounds like 3-{3,3-dimethyl-6'-nitrospiro[2'H-chromene-2,2'-(2,3-dihydro-1H-indole)]-1-yl}-propanoic acid were explored through UV-vis absorption. These studies provide insights into the structural dynamics and potential applications of such compounds in photoresponsive materials (Zou, Huang, Gao, Matsuura, & Meng, 2004).

4. Enzyme Inhibition

Indole-based compounds, including 3-(1-aryl-1H-indol-5-yl)propanoic acids, have been synthesized and evaluated for inhibitory activity against cytosolic phospholipase A2α (cPLA2α). These studies reveal the significance of substituents on the indole core for potential therapeutic applications (Tomoo et al., 2014).

5. Urease Inhibition and Therapeutic Potential

Novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, derived from 4-(1H-indol-3-yl)butanoic acid, exhibited potent in vitro inhibitory potential against the urease enzyme. This finding suggests their potential as therapeutic agents in drug design (Nazir et al., 2018).

6. Structural Analysis and Applications

The crystal structure of 2-amino-3-(1H-indol-3-yl)propanoic acid, a structurally related compound, has been analyzed, revealing important insights into its geometry and hydrogen bonding. This analysis contributes to understanding its utility in pharmaceutical and food industries (Li, Liang, & Tai, 2009).

7. Corrosion Inhibition

Schiff bases derived from L-Tryptophan, including compounds like 2-((2-hydroxybenzylidene)amino)-3-(1H-indol-3-yl)propanoic acid, have been investigated for their corrosion inhibition efficiency on stainless steel in acidic environments. These studies provide a foundation for developing corrosion-resistant materials (Vikneshvaran & Velmathi, 2017).

properties

IUPAC Name

3-(1H-indol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c13-11(14)6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7,12H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSMPONBWJBOKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30522649
Record name 3-(1H-Indol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30522649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-indol-2-yl)propanoic acid

CAS RN

5836-08-8
Record name 3-(1H-Indol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30522649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
P Cui, W Guo, X Chen - Natural Product Research, 2017 - Taylor & Francis
Strain Pc3 was isolated from Antarctic seawater and identified as Bacillus amyloliquefaciens. A compound with antifungal activity was purified from the fermentation supernatant of B. …
Number of citations: 6 www.tandfonline.com
AMM El-Saghier, MAA Mohamed, OA Abdalla… - Bulletin of the Chemical …, 2018 - ajol.info
Starting from 3-amino-5-(2-hydroxyphenyl) amino acid coupled triazoles 1a-e, new 3-(2-hydroxyphenyl)-3H-imidazo [2, 1-c][1, 2, 4] triazol-6 (5H)-one 2a, b, 3b, d, 6a and 3-N-arly (alkyl) …
Number of citations: 10 www.ajol.info
A Meden, D Knez, X Brazzolotto, F Nachon… - European journal of …, 2022 - Elsevier
Lead optimization of a series of tryptophan-based nanomolar butyrylcholinesterase (BChE) inhibitors led to tertiary amines as highly potent, achiral, sp 3 -rich analogues with better …
Number of citations: 12 www.sciencedirect.com
G Banuprakash, BM Prasanna, BM Santhosh… - Journal of Failure …, 2021 - Springer
The inhibitive action of novel vanillin-based Schiff base for corrosion of steel in 1 M hydrochloric acid solution was evaluated by experimentally at the temperature range of 301–331 K. …
Number of citations: 5 link.springer.com
W Li, CJ Zheng, LP Sun, MX Song, Y Wu, YJ Li… - Archives of pharmacal …, 2014 - Springer
A series of arylhydrazone derivatives bearing a rhodanine moiety have been synthesized, characterized, and evaluated as antibacterial agents. Some of these compounds showed …
Number of citations: 12 link.springer.com
D Vourloumis, I Mavridis, A Athanasoulis… - Journal of medicinal …, 2022 - ACS Publications
The oxytocinase subfamily of M1 zinc aminopeptidases comprises emerging drug targets, including the ER-resident aminopeptidases 1 and 2 (ERAP1 and ERAP2) and insulin-…
Number of citations: 1 pubs.acs.org
JA Pinson, O Schmidt-Kittler, M Frazzetto… - Australian journal of …, 2012 - CSIRO Publishing
The thiazolidinedione, compound 1, has previously shown pan-inhibition of the phosphoinositide 3-kinase (PI3K) class I isoforms. We hypothesized the derivatization of the …
Number of citations: 18 www.publish.csiro.au
K Yang, Q Wang, L Su, H Fang, X Wang, J Gong… - Bioorganic & medicinal …, 2009 - Elsevier
Herein we report a series of novel chloramphenicol amine derivatives as aminopeptidase N (APN)/CD13 inhibitors. All compounds were synthesized starting from commercially …
Number of citations: 19 www.sciencedirect.com
JC Ding, XB Huang, HY Wu, JZ Chen… - Journal of …, 2008 - Wiley Online Library
A series of unreported chiral β‐carbolines 4 with trifluoromethyl group at position‐1 and chiral carboxamide chains or amino acid ester chains at position‐3 has been designed and …
Number of citations: 1 onlinelibrary.wiley.com
DI Ugwu, UC Okoro, NK Mishra - PLoS One, 2018 - journals.plos.org
The reported toxicities of current antitrypanosomal drugs and the emergence of drug resistant trypanosomes underscore the need for the development of new antitrypanosomal agents. …
Number of citations: 16 journals.plos.org

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